![molecular formula C14H12N2 B089761 6-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1019-89-2](/img/structure/B89761.png)
6-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves palladium- or copper-catalyzed aminations, providing access to novel 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003). Another method described is the Friedländer synthesis, which yields the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine from 3-amino-2-phenylpropenal and creatinine under specific conditions (Lindström, 1995).
Molecular Structure Analysis
The crystal structure and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts have been investigated, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but induces changes in the electron density distribution (Tafeenko et al., 1996). This indicates a stable molecular structure that can facilitate various chemical reactions and interactions.
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to the formation of diverse compounds. For instance, its reaction with electrophilic metabolites forms covalent adducts at multiple sites of serum albumin, demonstrating its reactivity and potential for forming stable and semi-stable complexes (Peng et al., 2012).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure and the presence of substituents. These properties are essential for understanding the compound's behavior in various environments and for its applications in material science and medicinal chemistry.
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are crucial for its applications in coordination chemistry and catalysis. The compound's interaction with lipids and carbohydrates during food processing highlights its significance in food chemistry and potential health implications (Zamora & Hidalgo, 2015).
Scientific Research Applications
Pharmacological Properties : 6-Methyl-2-phenylimidazo[1,2-a]pyridine has been identified as having anti-inflammatory and analgesic activity, with potential applications in developing new therapeutics (Di Chiacchio et al., 1998).
Toxicological Studies : This compound is recognized as a potent mutagenic agent, especially in the context of its production during the thermal processing of meats. It shows detrimental effects on mitochondrial electron transport activities in various rat tissues, which has implications for understanding its impact on human health (Sugiyama et al., 1993). Additionally, it has been found to induce colon and mammary carcinomas in rats, suggesting a potential link to human malignancies (Ito et al., 1991).
Analytical Chemistry : Techniques have been developed for the synthesis of this compound, which is important for further research and potential applications in various fields (Lindström, 1995). There's also research on the excretion of its N2-glucuronide conjugate in urine, which helps in understanding its metabolism in humans (Stillwell et al., 2002).
Molecular Biology and Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines, derivatives of this compound, have been synthesized and tested for their activity against breast cancer cells. These compounds have shown potential as therapeutic agents in breast cancer chemotherapy (Almeida et al., 2018).
Neuroscience Research : Fluorinated imidazo[1,2-a]pyridine derivatives, related to this compound, have been investigated for their potential as imaging agents for beta-amyloid in Alzheimer’s disease, highlighting their applicability in neuroscience and diagnostic imaging (Zeng et al., 2006).
Safety and Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on this compound .
Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridine (PhIP) are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in cellular signaling and regulation of gene expression.
Mode of Action
PhIP interacts with its targets through a process of bioactivation. It undergoes N-hydroxylation mediated by cytochrome P450 (CYP) 1A2 in the liver to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) . This is followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .
Biochemical Pathways
PhIP affects the JAK/STAT and MAPK pathway cascades . These pathways are involved in cellular processes such as inflammation, cell growth, and differentiation. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via these pathways .
Pharmacokinetics
It is known that phip can be retained in human adipose tissues . The compound undergoes extensive metabolism in humans, primarily through the action of CYP1A2 . The rate of metabolism and the specific metabolic pathways involved can vary between individuals and species .
Result of Action
PhIP exerts its mutagenic and carcinogenic effects by forming DNA adducts . This can lead to DNA damage, gene mutation, and chromosomal anomalies . PhIP has been implicated in the etiology of human cancers, particularly colorectal cancer , and has been shown to induce tumors in the colon of male rats .
Action Environment
The action of PhIP is influenced by environmental factors such as diet. PhIP is a heterocyclic amine carcinogen prevalent in the human diet, primarily through the consumption of well-done meat . The extent of PhIP formation in cooked meat can vary depending on cooking methods and temperatures . Therefore, dietary habits can significantly influence the exposure to and effects of PhIP.
properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351292 | |
Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019-89-2 | |
Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the research provide detailed information about how 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its biological targets?
A2: While the research highlights the potent anti-inflammatory activity of this compound-3-carboxylic acid, it doesn't elaborate on the specific molecular mechanisms or the exact biological targets responsible for its effects []. Further research is needed to elucidate the precise pathways and interactions involved in its anti-inflammatory action.
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